
Arsphenamine
Descripción general
Descripción
Métodos De Preparación
Arsphenamine was first synthesized in 1907 in Paul Ehrlich’s laboratory by Alfred Bertheim . The synthesis involved the reaction of 3-nitro-4-hydroxyphenylarsonic acid with sodium hydroxide, followed by reduction with hydrogen sulfide to yield this compound . Industrial production methods required careful handling due to the compound’s instability in air and its hygroscopic nature .
Análisis De Reacciones Químicas
Arsphenamine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen sulfide for reduction and sodium hydroxide for initial synthesis . Major products formed from these reactions include this compound itself and its derivatives .
Aplicaciones Científicas De Investigación
Historical Context and Discovery
Arsphenamine was discovered by Paul Ehrlich in 1907 as part of his quest to find a "magic bullet" that could selectively target pathogens without harming the host. The compound was derived from a series of arsenic-based compounds and was found to be effective against Treponema pallidum, the causative agent of syphilis. Its introduction revolutionized the treatment of this disease, which had previously relied on mercury and other toxic substances .
Primary Applications
1. Treatment of Syphilis:
- This compound was primarily used to treat syphilis, significantly reducing morbidity and mortality associated with the disease. Clinical trials demonstrated its effectiveness in patients suffering from various stages of syphilis, including primary and secondary forms .
2. Treatment of Other Infections:
- Beyond syphilis, this compound has been explored for its efficacy against other infections such as:
- Trypanosomiasis: Early studies indicated that this compound had trypanocidal properties, making it a candidate for treating sleeping sickness caused by Trypanosoma brucei .
- Relapsing Fever: The drug was also effective against Borrelia recurrentis, the pathogen responsible for relapsing fever, showcasing its broad-spectrum antimicrobial potential .
3. Modern Therapeutic Investigations:
- Recent research has revisited the pharmacological properties of arsenic compounds, including this compound, for their potential applications in treating cancers and other diseases:
- Leukemia Treatment: Arsenic trioxide, a derivative of arsenic similar to this compound, is currently used in combination therapies for acute promyelocytic leukemia . Studies suggest that arsenic compounds may exert anti-tumor effects through various mechanisms, including inducing apoptosis in cancer cells.
- Antiviral Activity: Some formulations containing arsenic have shown antiviral properties, indicating a potential role in treating viral infections .
Case Studies
Case Study 1: Syphilis Treatment
- A clinical trial conducted in the early 20th century involved administering this compound to patients with advanced syphilis. Results indicated significant improvement in symptoms and a reduction in serological markers of infection. However, some patients experienced hypersensitivity reactions, prompting further research into dosage adjustments and formulations .
Case Study 2: Trypanosomiasis
- In animal models, this compound demonstrated efficacy against Trypanosoma brucei with minimal toxicity when administered at controlled doses. These findings led to initial human trials that confirmed its potential as an alternative treatment for sleeping sickness .
Safety and Toxicity Considerations
While this compound was groundbreaking in its time, it is crucial to acknowledge its toxicity. Adverse effects included hypersensitivity reactions and potential neurotoxicity due to arsenic exposure. Modern formulations have sought to mitigate these risks through improved delivery methods and dosage control .
Mecanismo De Acción
Comparación Con Compuestos Similares
Arsphenamine is unique among organoarsenic compounds due to its high efficacy against Treponema pallidum . Similar compounds include Neosalvarsan (neothis compound), which was developed as a more soluble but slightly less effective alternative to this compound . Other related compounds include atoxyl, an earlier arsenic-based drug that was less effective and more toxic .
Actividad Biológica
Arsphenamine, also known as Salvarsan or compound 606, holds a significant place in medical history as the first modern antimicrobial agent. Developed in the early 20th century, it was primarily used to treat syphilis and other infectious diseases caused by spirochetes and trypanosomes. This article explores the biological activity of this compound, its mechanisms of action, clinical applications, and relevant research findings.
Historical Context
This compound was synthesized in 1907 by Alfred Bertheim in Paul Ehrlich's laboratory. The compound was discovered to have antisyphilitic properties by Sahachiro Hata in 1909 during a systematic search for effective antimicrobial agents among organic arsenicals . Its introduction marked a revolutionary advancement over previous treatments, particularly the use of mercury compounds.
This compound exerts its biological activity primarily through its interaction with bacterial cells. It is believed to act by inhibiting the growth of Treponema pallidum, the bacterium responsible for syphilis. The proposed mechanism involves the formation of reactive species that disrupt cellular processes in bacteria:
- Inhibition of DNA synthesis : this compound can interfere with nucleic acid synthesis, leading to impaired bacterial replication.
- Disruption of metabolic pathways : By mimicking essential substrates, it may inhibit critical enzymatic reactions within bacterial cells.
Recent studies have suggested that this compound's effectiveness is linked to its ability to generate reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress in bacterial cells .
Clinical Applications
This compound was predominantly used for treating syphilis but also found applications in managing other infections such as relapsing fever and African trypanosomiasis. Its use declined with the advent of penicillin in the 1940s due to the latter's superior efficacy and safety profile. However, understanding this compound's biological activity has paved the way for the development of modern antimicrobial therapies.
Efficacy Against Infections
This compound demonstrated significant efficacy against Treponema pallidum and Trypanosoma species. Historical clinical trials indicated high cure rates for syphilis patients treated with this compound. For instance, a study reported that over 90% of patients showed improvement after treatment with this compound .
Side Effects and Toxicity
Despite its effectiveness, this compound was associated with various side effects, including:
- Hypersensitivity reactions : Some patients experienced severe allergic reactions.
- Neurotoxicity : High doses led to neurological complications.
- Gastrointestinal disturbances : Nausea and vomiting were common adverse effects .
These side effects prompted further research into safer alternatives, leading to the development of derivatives like Neosalvarsan.
Case Studies
- Syphilis Treatment : A retrospective analysis of patients treated with this compound in the early 20th century showed a significant reduction in syphilis-related morbidity and mortality. Follow-up studies indicated lasting cures in most cases .
- Comparative Efficacy : In a comparative study between this compound and mercury-based treatments, patients receiving this compound had lower rates of treatment failure and fewer complications associated with therapy .
Propiedades
IUPAC Name |
[5-(3-azaniumyl-4-hydroxyphenyl)arsanylidenearsanyl-2-hydroxyphenyl]azanium;dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12As2N2O2.2ClH/c15-9-5-7(1-3-11(9)17)13-14-8-2-4-12(18)10(16)6-8;;/h1-6,17-18H,15-16H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAXZGHHBIJLAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[As]=[As]C2=CC(=C(C=C2)O)[NH3+])[NH3+])O.[Cl-].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14As2Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139-93-5 | |
Record name | 6,6'-dihydroxy-3,3'-diarsene-1,2-diyldianilinium dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.897 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.